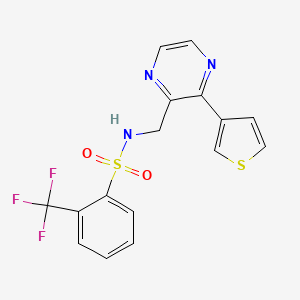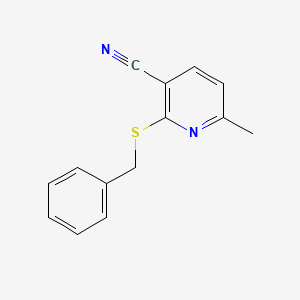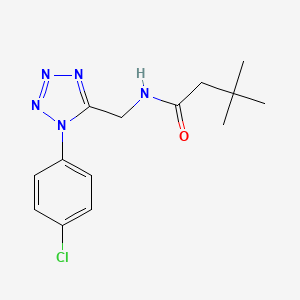
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a methyl group and a piperidine ring linked via an ether bond to a thiophene sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazine ring followed by the introduction of the piperidine and thiophene sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully hydrogenated pyridazine derivatives.
Substitution: Introduction of various functional groups onto the piperidine ring.
科学的研究の応用
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine
- 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine
Uniqueness
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine is unique due to the presence of both a pyridazine ring and a thiophene sulfonyl group, which confer specific electronic and steric properties. These features make it particularly suitable for applications requiring precise molecular interactions, such as enzyme inhibition or receptor binding studies.
特性
IUPAC Name |
3-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-6-7-13(16-15-11)20-12-4-2-8-17(10-12)22(18,19)14-5-3-9-21-14/h3,5-7,9,12H,2,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMMJOASOTQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)




![N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)
![2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2517860.png)
![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)
![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)
